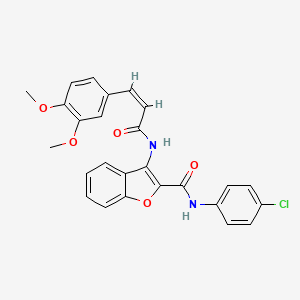

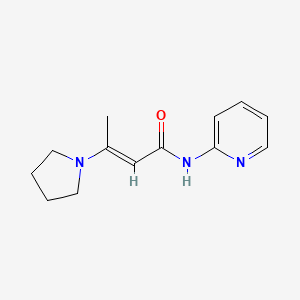

![molecular formula C12H10Cl2N4OS B2640310 2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide CAS No. 921113-17-9](/img/structure/B2640310.png)

2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

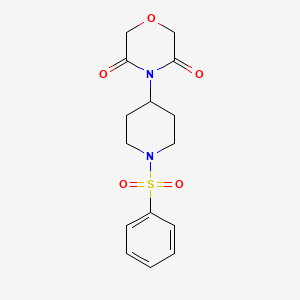

“2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” is a chemical compound with the molecular formula C12H10Cl2N4OS . It has an average mass of 329.205 Da and a monoisotopic mass of 327.995239 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide” can be analyzed using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole possess significant antimicrobial activities. For instance, novel heterocyclic compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety have been synthesized and tested against various gram-positive and gram-negative bacteria, as well as fungi, showing promising antibacterial and antifungal properties (Patel, Shah, & Patel, 2015; Patel & Patel, 2015).

Antiproliferative and Anti-Tumor Activities

Certain derivatives have been explored for their antiproliferative effects, particularly against endothelial and tumor cells. For example, [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives were studied and found to inhibit the proliferation of these cell types, indicating a potential application in cancer treatment (Ilić et al., 2011). Additionally, some triazolo[3,4-b]thiadiazole derivatives have shown inhibitory effects on a wide range of cancer cell lines, suggesting a broad specificity for the ATP-binding domain of kinases (Ibrahim, 2009).

Synthetic Chemistry Applications

The synthesis of [1,2,4]triazolo[3,4-b][1,3]thiazin and related compounds is of interest in synthetic chemistry for creating novel heterocyclic systems. These compounds have been utilized in various synthetic pathways, demonstrating their versatility in constructing complex molecular architectures with potential biological activities (Wang, Shi, & Shi, 2001).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors .

Mode of Action

It is known that the triazolothiadiazine core, which is present in the compound, can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This suggests that the compound may exert its effects by binding to these targets and modulating their activity.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that the compound affects multiple pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor signaling, and potential antimicrobial and anticancer effects .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .

Propiedades

IUPAC Name |

2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4OS/c13-7-2-3-8(9(14)6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAGOXODWHDWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

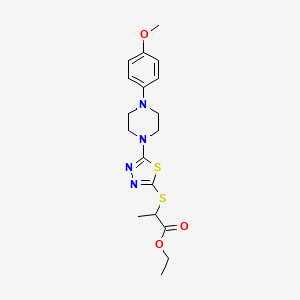

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)

![2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)